molecular formula C16H17N3O4S2 B2391436 N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034591-24-5

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2391436
CAS RN: 2034591-24-5
M. Wt: 379.45
InChI Key: AKJWNNDLYVJCBW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Green Chemistry Synthesis

Khazaei et al. (2015) introduced a catalyst based on a thiadiazine sulfonamide derivative for the one-pot synthesis of various heterocycles in water, highlighting the method's advantages such as high yields, short reaction times, and compliance with green chemistry principles (Khazaei et al., 2015).

Antimicrobial and Antiviral Activities

Chen et al. (2010) synthesized a series of sulfonamide derivatives incorporating a thiadiazole moiety, showing that some of these compounds possess anti-tobacco mosaic virus activity. This suggests potential applications in the development of new antiviral agents (Chen et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-23-11-16(20,12-6-3-2-4-7-12)10-17-25(21,22)14-9-5-8-13-15(14)19-24-18-13/h2-9,17,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJWNNDLYVJCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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